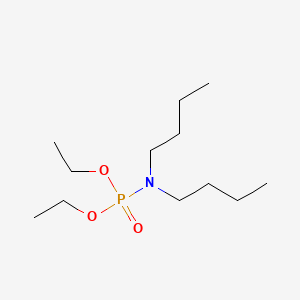

Diethyl dibutylphosphoramidate

Description

Diethyl dibutylphosphoramidate is an organophosphorus compound characterized by a phosphoramidate backbone (P–N bond) with diethyl and dibutyl ester groups. Phosphoramidates are widely used in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis due to their stability and reactivity .

Properties

CAS No. |

67828-17-5 |

|---|---|

Molecular Formula |

C12H28NO3P |

Molecular Weight |

265.33 g/mol |

IUPAC Name |

N-butyl-N-diethoxyphosphorylbutan-1-amine |

InChI |

InChI=1S/C12H28NO3P/c1-5-9-11-13(12-10-6-2)17(14,15-7-3)16-8-4/h5-12H2,1-4H3 |

InChI Key |

BSZXIHSHPYRELV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)P(=O)(OCC)OCC |

boiling_point |

239 °F at 3 mmHg (NTP, 1992) |

density |

1.015 at 68.2 °F (NTP, 1992) - Denser than water; will sink |

flash_point |

greater than 212 °F (NTP, 1992) |

physical_description |

Diethyl dibutylphosphoramidate is a brown liquid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Reaction of Dialkyl Phosphoryl Chlorides with Ammonia

- Dialkyl phosphoryl chlorides, such as diethyl phosphoryl chloride, react with an excess of ammonia to replace the chlorine atom with an amino group, producing dialkyl phosphoramidates.

- The reaction is generally carried out at temperatures between 0 and 50 degrees Celsius.

- Solvents such as diethyl ether or petroleum ether are used to facilitate the reaction.

- Ammonia is typically added in a 100 mole percent excess relative to the phosphoryl chloride to ensure complete substitution.

- This method is well-established and yields dialkyl phosphoramidates with high phosphorus content and low water solubility, which is advantageous for applications like gasoline additives.

Direct Conversion from Dialkyl Phosphites Using Oxidants and Ammonia

- Dialkyl phosphites (e.g., dibutyl phosphite) can be converted to phosphoramidates by oxidation in the presence of amines or ammonia.

- A reported procedure involves stirring a mixture of dialkyl phosphite, carbon tetrachloride (CCl4), and a base such as triethylamine (TEA) in dichloromethane at room temperature.

- After initial reaction, aqueous ammonia is added, and the mixture is stirred further to complete the formation of the phosphoramidate.

- This method yields phosphoramidates such as dibutyl phosphoramidate with yields around 67%.

Detailed Preparation Method of this compound

While specific literature directly naming "this compound" is limited, the preparation can be inferred from closely related dialkyl phosphoramidate syntheses, especially those involving dibutyl phosphite and diethyl phosphoryl chloride derivatives.

Stepwise Synthesis via Dialkyl Phosphoryl Chloride

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Phosphoryl chloride + ethanol | 80–140 °C, Lewis acid catalyst | Forms diethyl phosphoryl chloride |

| 2 | Diethyl phosphoryl chloride + dibutyl amine or ammonia | 0–50 °C, solvent (ether/petroleum ether) | Ammonia in 100% mole excess to replace Cl |

| 3 | Purification | Standard purification techniques | Yields this compound |

Alternative Synthesis via Oxidative Amination of Dibutyl Phosphite

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Dibutyl phosphite + CCl4 + TEA | Room temperature, DCM solvent, 12 hours | Oxidative activation of phosphite |

| 2 | Addition of ammonia solution | Room temperature, 12 hours | Amination step to form phosphoramidate |

| 3 | Work-up | Wash with aqueous NaHCO3, extraction | Purification and isolation of product |

- This method uses carbon tetrachloride as an oxidant and triethylamine as a base.

- The reaction proceeds at ambient temperature, making it mild and practical.

- The product is isolated by standard organic extraction and purification methods.

Catalytic Methods for Phosphoramidate Formation

Recent advances include catalytic oxidative coupling methods that improve yield and reaction efficiency.

Copper–Cobalt Double Metal Cyanide Catalysis

- A green catalytic system using copper–cobalt double metal cyanides (Cu-Co DMC) has been developed for phosphoramidate synthesis.

- The model reaction between dibutyl phosphite and 2-phenylethylamine in dichloromethane solvent achieved up to 98% yield.

- Reaction conditions: room temperature, oxygen atmosphere, catalyst loading around 3 mol%.

- The catalyst promotes oxidative amination efficiently with short reaction times (~0.5 hours).

- Lower catalyst loadings reduce yield, and the presence of oxygen is critical for high conversion.

| Entry | Catalyst Loading (mol%) | Solvent | Atmosphere | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| 1 | 3 | DCM | O2 balloon | 98 | 0.5 |

| 2 | 1 | DCM | O2 balloon | 72 | 0.5 |

| 3 | 3 | DCM | Air | Slightly lower, longer | >0.5 |

| 4 | 0 (no catalyst) | DCM | O2 balloon | 12 | 3 |

- The catalytic method offers a greener and more efficient alternative to traditional stoichiometric methods.

Summary of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dialkyl Phosphoryl Chloride + Ammonia | Dialkyl phosphoryl chloride, ammonia | 0–50 °C, ether solvents | High | Well-established, high purity | Requires preparation of phosphoryl chloride |

| Oxidative Amination of Dialkyl Phosphite | Dialkyl phosphite, CCl4, TEA, NH3 | Room temp, DCM, 24 h total | ~67 | Mild conditions, straightforward | Uses toxic CCl4, longer reaction time |

| Cu-Co DMC Catalyzed Oxidative Coupling | Dialkyl phosphite, amine, Cu-Co DMC, O2 | Room temp, DCM, 0.5 h | Up to 98 | Green, fast, high yield | Requires catalyst preparation, oxygen atmosphere |

Chemical Reactions Analysis

Diethyl dibutylphosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common reagents used in these reactions include acetic anhydride, aldehydes, and acid catalysts like p-toluenesulfonic acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diethyl dibutylphosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl dibutylphosphoramidate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can form stable complexes with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Dibutyl Methylphosphonate

- Molecular Formula : C₉H₂₁O₃P

- CAS RN : 2404-73-1

- Structure : Phosphonate (P=O) with dibutyl and methyl groups.

- Key Differences :

- Lacks the P–N bond present in phosphoramidates, making it less reactive in nucleophilic substitution reactions.

- Higher hydrophobicity due to longer alkyl chains (butyl vs. ethyl in diethyl dibutylphosphoramidate).

- Applications : Solvent for metal extraction, plasticizer intermediate.

Ethyl N,N-Diethyl-P-Methylphosphonamidate

- Molecular Formula: C₇H₁₇NO₂P

- CAS RN : 2404-73-1 (listed under Schedule 2B04)

- Structure : Phosphoramidate (P–N) with ethyl and methyl groups.

- Key Differences :

- Shorter alkyl chains (ethyl vs. butyl) reduce lipophilicity compared to this compound.

- Methyl group on phosphorus may lower steric hindrance, enhancing reactivity in catalytic applications.

Diethyl p-Aminobenzylphosphonate

- Molecular Formula: C₁₁H₁₈NO₃P

- CAS RN : 20074-79-7

- Structure : Phosphonate with aromatic amine substituent.

- Key Differences :

- Aromatic amine group enables conjugation with biomolecules, making it suitable for drug delivery systems.

- Higher molecular weight (243.24 g/mol) compared to aliphatic phosphoramidates.

Diethyl(aminomethyl)phosphonate Oxalate

- Applications : Used in peptide synthesis and as a ligand in coordination chemistry .

- Key Differences: Oxalate counterion improves solubility in polar solvents. Aminomethyl group enhances chelation properties, unlike purely alkyl-substituted phosphoramidates.

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethyl dibutylphosphoramidate with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between dibutylphosphoramidate and ethyl halides in anhydrous solvents (e.g., THF or dichloromethane). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) and confirm purity via ¹H/³¹P NMR .

- Safety Note : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, and adhere to PPE protocols (gloves, goggles, lab coat) due to potential irritancy of intermediates .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/³¹P NMR : Confirm esterification (δ ~1.3 ppm for ethyl CH₃; ³¹P signal near +10 ppm for phosphoramidate).

- FT-IR : Identify P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches.

- HPLC-MS : Quantify purity and detect degradation products (C18 column, mobile phase: 70% methanol/water).

- Elemental Analysis : Validate stoichiometry (C, H, N, P) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers, away from moisture and oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across solvent systems?

- Methodological Answer :

- Controlled Replication : Repeat experiments in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under standardized conditions (temperature, concentration).

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare solvation effects on transition states.

- Data Reconciliation : Cross-reference results with literature using meta-analysis tools (e.g., RevMan) to identify systemic biases .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer :

- pH-Dependent Stability Assay : Incubate compound in buffers (pH 2–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC-MS.

- Activation Energy Calculation : Use Arrhenius plots from data collected at 25°C, 37°C, and 50°C.

- Degradation Product Identification : Isolate byproducts via LC-MS/MS and characterize using HRMS/NMR .

Q. How can this compound’s interactions with biomolecules be systematically evaluated?

- Methodological Answer :

- Fluorescence Quenching Assays : Monitor binding to proteins (e.g., BSA) by measuring tryptophan emission at 340 nm (excitation: 280 nm).

- Molecular Docking : Use AutoDock Vina to predict binding sites on target enzymes (e.g., phosphatases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- In Vitro Toxicity Screening : Test cytotoxicity in HEK-293 cells via MTT assay (IC₅₀ calculation) .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing variability in this compound’s synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to optimize variables (temperature, solvent ratio, catalyst loading).

- ANOVA : Compare batch yields (n ≥ 3) to identify significant factors.

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., purity, yield, reaction time) .

Q. How should researchers validate conflicting reports on this compound’s catalytic activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.